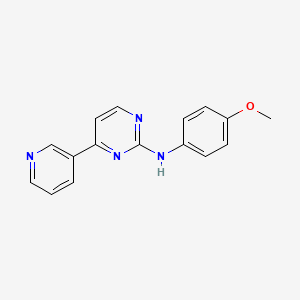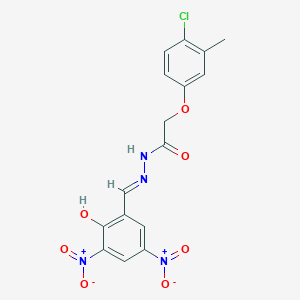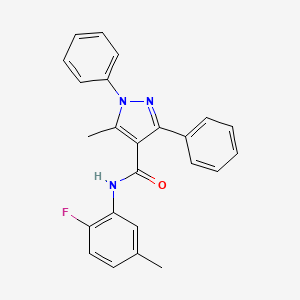![molecular formula C17H19N3O4 B6089486 N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide, commonly known as MAG-NIFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
科学研究应用
MAG-NIFI has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of synaptic plasticity and memory formation. MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
MAG-NIFI acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking NMDA receptors, MAG-NIFI enhances the activity of other neurotransmitter systems that are involved in memory formation.
Biochemical and Physiological Effects:
MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease. MAG-NIFI has also been shown to reduce the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of MAG-NIFI is its specificity for NMDA receptors. This allows researchers to study the role of NMDA receptors in memory formation and other cognitive processes. Additionally, MAG-NIFI has been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of MAG-NIFI is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on MAG-NIFI. One area of interest is its potential applications in the treatment of Alzheimer's disease. MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Additionally, MAG-NIFI may have applications in the treatment of other neurological disorders that are characterized by impaired memory and cognitive function. Finally, further research is needed to optimize the synthesis method of MAG-NIFI to achieve even higher yield and purity of the compound.
合成方法
The synthesis of MAG-NIFI involves the reaction of N-acetylglycine with 2-(2-methoxyphenoxy)-3-pyridinylmethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated to obtain MAG-NIFI. The synthesis method has been optimized to achieve high yield and purity of the compound.
属性
IUPAC Name |
2-acetamido-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12(21)19-11-16(22)20-10-13-6-5-9-18-17(13)24-15-8-4-3-7-14(15)23-2/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNHAYZOSMGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)


![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)
![1-(3-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6089454.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6089469.png)
![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6089473.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)
![4-(2-chloro-6-fluorobenzoyl)-6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-1,4-diazepan-2-one](/img/structure/B6089502.png)